molecular formula C18H19NO B12797041 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone CAS No. 22311-88-2

1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone

Cat. No.: B12797041
CAS No.: 22311-88-2
M. Wt: 265.3 g/mol
InChI Key: GQCCTZGWWWUYLS-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is a synthetic compound known for its unique chemical structure and properties It consists of a central ethanone moiety substituted with two phenyl groups and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with pyrrolidine in the presence of a catalyst, followed by the addition of a phenyl group. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to optimize yield. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl rings.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethanone: Lacks the pyrrolidinyl group, resulting in different chemical properties and reactivity.

    2-Phenyl-2-(1-pyrrolidinyl)ethanone: Similar structure but with only one phenyl group, affecting its chemical behavior and applications.

Uniqueness

1,2-Diphenyl-2-(1-pyrrolidinyl)ethanone is unique due to the presence of both phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

22311-88-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1,2-diphenyl-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H19NO/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2

InChI Key

GQCCTZGWWWUYLS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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